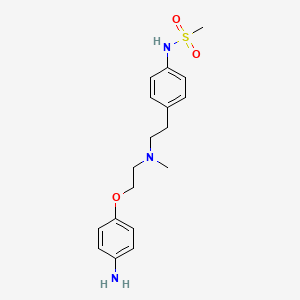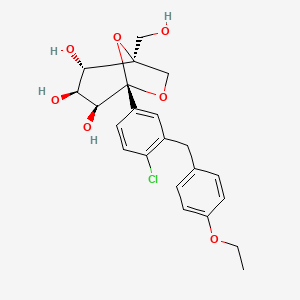![molecular formula C25H32O3 B13447260 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol is a synthetic organic compound with the molecular formula C25H32O3 and a molecular weight of 380.53 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, a norpregna triene structure, and a terminal alkyne group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol involves multiple steps. One common method includes the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. The reaction typically involves the treatment of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the alkyne group using reagents like sodium amide.
Hydrolysis: Acid-catalyzed hydrolysis of the THP ether can regenerate the parent alcohol and 5-hydroxypentanal.
Scientific Research Applications
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of hormone analogs and their biological effects.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol involves its interaction with specific molecular targets. The tetrahydropyran ring and the norpregna triene structure allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar compounds include:
Tetrahydropyran: A simpler structure with a six-membered ring containing one oxygen atom.
Norpregna triene derivatives: Compounds with similar triene structures but different functional groups.
Alkyne-containing steroids: Steroids with terminal alkyne groups, used in various chemical and biological studies.
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol stands out due to its unique combination of these structural features, making it valuable for specific research applications.
Properties
Molecular Formula |
C25H32O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-3-(oxan-2-yloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H32O3/c1-3-25(26)14-12-22-21-9-7-17-16-18(28-23-6-4-5-15-27-23)8-10-19(17)20(21)11-13-24(22,25)2/h1,8,10,16,20-23,26H,4-7,9,11-15H2,2H3/t20-,21-,22+,23?,24+,25+/m1/s1 |
InChI Key |
ARYWDJOKRAYVGK-GRZYZTTJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)



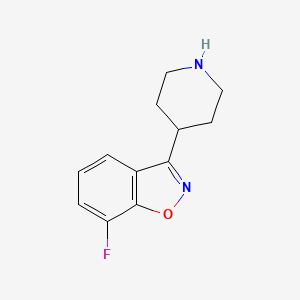

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
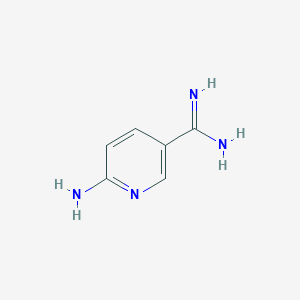
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
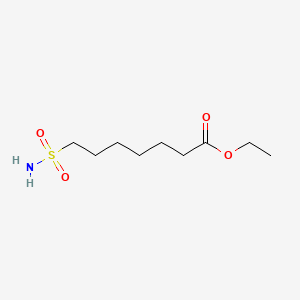
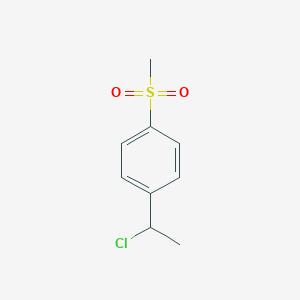
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
